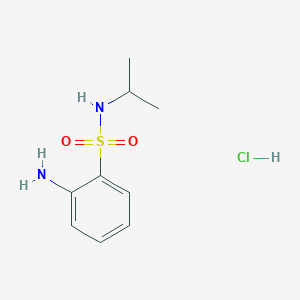

2-Amino-N-isopropylbenzenesulfonamide, HCl

Descripción

Historical Context of Benzenesulfonamide Derivatives in Chemical Research

The development of benzenesulfonamide derivatives traces its origins to the groundbreaking discovery of sulfonamide compounds in the late 1930s, marking the beginning of the sulfa drug era and launching a revolution in the treatment of bacterial infections. Benzenesulfonamide itself was among the first synthetic antibacterial drugs discovered during this pivotal period, establishing the foundation for an entire class of therapeutic agents that would transform modern medicine. The historical significance of these compounds cannot be overstated, as sulfonamide drugs were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine.

The early research into benzenesulfonamide derivatives revealed their unique mechanism of action, which involves competitive inhibition of bacterial enzyme systems essential for survival and proliferation. These compounds function primarily by interfering with the synthesis of folic acid in bacteria, disrupting their ability to produce essential cellular components. The pharmaceutical industry quickly recognized the potential of these structures, leading to extensive research programs aimed at developing more effective and safer derivatives.

Subsequent decades witnessed the expansion of benzenesulfonamide applications beyond their original antibacterial properties. Researchers discovered that these compounds could serve as versatile precursors in the synthesis of various pharmaceuticals and agrochemicals, extending their utility to dye and polymer production. This versatility stems from the inherent chemical reactivity of the sulfonamide functional group, which allows for diverse chemical modifications and structural elaborations.

Modern research has revealed that benzenesulfonamide derivatives exhibit potential in treating conditions beyond bacterial infections, including cancer and inflammatory diseases, due to their ability to modulate specific enzyme activities. This expanded therapeutic scope has reinvigorated interest in sulfonamide chemistry, leading to the development of novel derivatives such as 2-Amino-N-isopropylbenzenesulfonamide hydrochloride.

Significance of Substituent Configuration in Sulfonamide Bioactivity

The relationship between chemical structure and biological activity in sulfonamide compounds represents a critical area of medicinal chemistry research. Structural modifications to the basic benzenesulfonamide scaffold significantly influence biological activity, selectivity, and pharmacological properties. The sulfonamide functional group, characterized by the -SO₂NH- moiety, occurs in various biologically dynamic compounds including antimicrobial drugs, antithyroid agents, antitumor compounds, antibiotics, and inhibitors of carbonic anhydrase.

Research has demonstrated that sulfonamides function as competitive antagonists and structural analogues of para-aminobenzoic acid in the synthesis of folic acid, which is essential for bacterial deoxyribonucleic acid production. The structural similarity between sulfonamides and para-aminobenzoic acid allows these compounds to inhibit and replace para-aminobenzoic acid in the enzyme dihydropteroate synthetase, ultimately preventing bacterial growth and cell division. This mechanism underscores the importance of precise structural configurations in achieving desired biological effects.

Contemporary structure-activity relationship studies have revealed that specific substituent patterns significantly influence the biological properties of benzenesulfonamide derivatives. The positioning of amino groups, alkyl substituents, and other functional groups directly affects the compound's interaction with target enzymes and receptors. For instance, research on 1,4-benzenesulfonamide derivatives has shown that structural modifications can lead to promising enzyme inhibitors with enhanced selectivity and potency.

The configuration of substituents also affects the conformational preferences of sulfonamide compounds. Rotational spectroscopy studies have shown that in most benzenesulfonamide derivatives, the amino group lies perpendicular to the benzene plane with the amino hydrogens eclipsing the oxygen atoms. However, specific substituent interactions can alter these conformational preferences, demonstrating that even weak non-covalent interactions can change the three-dimensional structure of the pharmacophoric group.

Rationale for Studying HCl Salt Formulation

The formation of hydrochloride salts represents a critical strategy in pharmaceutical development for addressing fundamental challenges related to drug solubility, stability, and bioavailability. For basic drugs, the hydrochloride salt form predominates in pharmaceutical formulations, with approximately 60% of all basic drug salt forms being hydrochlorides. This prevalence reflects the numerous advantages offered by hydrochloric acid as a counterion, including its safety profile, abundance in biological systems, cost-effectiveness, and strong acidic properties that enable salt formation with most basic compounds.

The selection of hydrochloric acid as a counterion for 2-Amino-N-isopropylbenzenesulfonamide follows established pharmaceutical principles based on the pKa rule, which considers the degree of ionization of functional groups present in the drug molecule. According to this rule, when the pKa difference between an acid and base exceeds two or three units, salt formation is expected to occur readily. For basic drugs, the pKa should be at least two pH units higher than the pKa of the counterion to ensure strong binding energy between the ionic species.

Hydrochloride salt formation addresses several critical pharmaceutical properties that are essential for drug development and clinical application. The conversion of the free base to its hydrochloride salt typically results in enhanced water solubility, which directly impacts the dissolution rate and bioavailability of the compound. This improvement is particularly significant for compounds that exhibit poor solubility in their neutral form, as enhanced dissolution can lead to better therapeutic outcomes.

The physical and chemical stability of hydrochloride salts represents another crucial advantage in pharmaceutical applications. Crystalline polymorphic forms of hydrochloride salts demonstrate chemical and physical stability under various manufacturing and storage conditions, exhibit low hygroscopicity, and can be obtained in a consistent manner. These properties are particularly valuable for pharmaceutical ingredients that must maintain their integrity throughout the manufacturing process and during extended storage periods.

Recent research has demonstrated that hydrochloride salt formation can dramatically improve the bioavailability of compounds that are practically insoluble in water at physiological pH ranges. The enhanced water solubility achieved through salt formation directly translates to improved bioavailability after oral administration, addressing one of the most significant challenges in drug development. This improvement is especially important for compounds that exhibit neutral behavior within the physiological pH range, where alternative salt formation strategies may prove unsuccessful.

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-N-propan-2-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10;/h3-7,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJSEFZKFUDKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride typically involves the reaction of 2-nitrobenzenesulfonamide with isopropylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound . The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-isopropylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.

Substitution: Nucleophiles like alkoxides and thiolates are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the primary applications of 2-amino-N-isopropylbenzenesulfonamide, HCl, is its role as a potential inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial in regulating the cell cycle, and its dysregulation is implicated in various cancers. Research has demonstrated that compounds similar to 2-amino-N-isopropylbenzenesulfonamide can induce cell cycle arrest and inhibit tumor growth by targeting CDK2 .

- Mechanism : The compound interacts with specific binding sites on CDK2, leading to reduced phosphorylation of retinoblastoma protein (Rb), which is essential for cell cycle progression .

Dipeptidyl Peptidase IV (DPP IV) Inhibition

Another significant application is in the inhibition of DPP IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus (T2DM). Modifications of compounds based on the structure of 2-amino-N-isopropylbenzenesulfonamide have shown promising results in selectively inhibiting DPP IV while minimizing adrenergic activity .

- Case Study : A study reported that derivatives of this compound demonstrated satisfactory DPP IV inhibition with a favorable selectivity profile against other carbonic anhydrases (CAs), indicating potential for treating T2DM .

Chemical Synthesis

The synthesis of 2-amino-N-isopropylbenzenesulfonamide involves several methodologies that can be adapted for creating related compounds. For example, sulfonamide groups can be introduced through nucleophilic substitutions or coupling reactions with commercially available sulfonyl chlorides and amines. This versatility allows for the generation of a library of compounds for further biological evaluation .

Biological Evaluation

Activity Against Cancer Cell Lines

Research has indicated that compounds derived from 2-amino-N-isopropylbenzenesulfonamide exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, modifications to the sulfonamide group have been linked to enhanced activity against specific cancer types due to improved binding affinity to target proteins involved in tumor growth .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.0849 | DPP IV |

| Compound B | >700 | CA I |

| Compound C | >10 | CA II |

Mecanismo De Acción

The mechanism of action of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-Amino-N-isopropylbenzenesulfonamide, HCl with structurally related sulfonamides:

Key Observations :

- Substituent Effects : The isopropyl group in the target compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., methyl in ) or polar substituents (e.g., tetrahydrofuran in ). This could influence membrane permeability in biological systems.

- Melting Points : The tetrahydrofuran-containing derivative () has a lower melting point (163–165°C) compared to crystalline benzenesulfonamides with rigid substituents, suggesting that bulky or cyclic groups may reduce crystallinity.

- Solubility : HCl salt forms generally improve water solubility, as seen in and .

Actividad Biológica

2-Amino-N-isopropylbenzenesulfonamide, HCl, is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including its effects on cardiovascular parameters, potential mechanisms of action, and pharmacokinetic properties.

Overview of Biological Activity

Recent studies have indicated that sulfonamide derivatives, including 2-amino-N-isopropylbenzenesulfonamide, exhibit significant biological activities. These compounds have been linked to alterations in cardiovascular function and possess potential therapeutic applications due to their interaction with various biological targets.

Cardiovascular Effects

A study published in the Brazilian Journal of Science explored the effects of benzenesulfonamide derivatives on perfusion pressure. The experimental design involved administering different doses of benzenesulfonamide and its derivatives to assess their impact on coronary resistance and perfusion pressure. Notably, 2-amino-N-isopropylbenzenesulfonamide demonstrated a decrease in perfusion pressure through L-type calcium channel inhibition, suggesting its utility as a negative inotropic agent .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

The interaction between sulfonamides and specific protein targets has been investigated to understand their mechanisms. The binding affinity of 2-amino-N-isopropylbenzenesulfonamide with protein surfaces was analyzed through molecular docking studies. It was found that hydrogen bonding interactions play a crucial role in ligand-protein complex formation, which is essential for modulating cardiovascular responses .

Table 2: Amino Acid Residues Involved in Interaction with Protein Surface

| Compound | Amino Acid Residues Involved |

|---|---|

| Nifedipine | Asn649, Leu652, Leu653 |

| 4-(2-Aminoethyl)benzenesulfonamide | Glu614, Ala320 |

Pharmacokinetic Properties

Pharmacokinetic parameters are critical for understanding the bioavailability and therapeutic potential of compounds. Theoretical evaluations using tools like ADMETlab have provided insights into the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of 2-amino-N-isopropylbenzenesulfonamide.

The results indicated variable permeability across different cellular models, highlighting the compound's potential for effective delivery within biological systems .

Case Studies and Research Findings

- In Vivo Studies : Animal models have been utilized to assess the cardiovascular effects of sulfonamides. In one study, administration of 2-amino-N-isopropylbenzenesulfonamide resulted in significant reductions in heart rate and blood pressure, corroborating findings from in vitro experiments regarding calcium channel inhibition.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other drugs used in treating cardiovascular diseases. Such combinations may enhance therapeutic efficacy while minimizing adverse effects.

Q & A

Basic: What are the recommended synthesis and purification protocols for 2-Amino-N-isopropylbenzenesulfonamide, HCl?

Methodological Answer:

Synthesis typically involves sulfonylation of 2-amino-N-isopropylbenzamide using chlorosulfonic acid, followed by HCl salt formation. A validated approach includes refluxing the precursor in ethanol with concentrated HCl (e.g., 6N HCl, 3 hours at 80°C) to ensure complete salt formation . Post-reaction, evaporation under reduced pressure yields a crude residue, which is purified via recrystallization from ethanol/water mixtures. Key parameters to optimize include reaction temperature (70–90°C), HCl stoichiometry (1:1.2 molar ratio), and recrystallization solvent polarity to maximize yield (reported ~63% in similar sulfonamide syntheses) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H-NMR and EI-MS : Confirm molecular structure and purity. For example, ¹H-NMR in DMSO-d6 should resolve aromatic protons (δ 7.4–7.7 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) . EI-MS should show a [M+H]<sup>+</sup> peak at m/z = ~285 (calculated for C9H14N2O2S·HCl).

- HPLC-PDA : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, noting decomposition above 200°C .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent HCl vapor release .

- Waste Disposal : Collect in sealed containers labeled for halogenated organic salts, following EPA guidelines for sulfonamide derivatives .

Advanced: How can researchers design experiments to resolve contradictions in stability data under varying humidity conditions?

Methodological Answer:

- Factorial Design : Use a 2×3 factorial matrix to test humidity (30%, 60%, 90% RH) and temperature (25°C, 40°C) effects. Monitor degradation via HPLC every 24 hours for 7 days .

- Surface Reactivity Analysis : Apply microspectroscopic imaging (e.g., Raman mapping) to assess hygroscopicity-driven surface interactions, as indoor surface chemistry studies suggest humidity alters molecular adsorption .

- Control Variables : Pre-dry samples in a vacuum desiccator (24 hours) to standardize initial moisture content .

Advanced: What mechanistic approaches are recommended to study the compound’s reactivity with oxidizing agents?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates between the compound and H2O2/ozone. Measure absorbance changes at λmax = 270 nm (aromatic ring oxidation) .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict sulfonamide bond cleavage pathways under oxidative stress .

- Isotopic Labeling : Introduce <sup>15</sup>N at the amino group to trace N-oxide formation via LC-MS/MS .

Advanced: How can researchers integrate theoretical frameworks to explain contradictory bioactivity data across cell lines?

Methodological Answer:

- Dose-Response Modeling : Fit data to Hill equations to quantify efficacy (EC50) and cooperativity differences. For example, discrepancies in IC50 values may stem from cell-specific membrane permeability .

- Pathway Enrichment Analysis : Use STRING or KEGG databases to link bioactivity variations to differential expression of sulfonamide targets (e.g., carbonic anhydrase isoforms) .

- 3D QSAR : Align molecular fields (CoMFA) to correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity trends .

Advanced: What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Membrane Separation : Employ chiral-selective nanofiltration membranes (e.g., polyamide-based) to enrich enantiomers post-synthesis, achieving >99% ee .

- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify solvent systems (e.g., ethyl acetate/hexane) that favor diastereomeric salt formation .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor enantiomeric excess in real-time during HCl salt crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.